Bienvenue dans la boutique en ligne BenchChem!

1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone

Medicinal Chemistry Structure–Activity Relationship GPCR / Ion Channel Ligands

1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352507-34-6) is a synthetic heterocyclic small molecule (MF: C₁₅H₁₆N₂O; MW: 240.30 g/mol) comprising a quinoline ring connected via its 3‑position to the α‑carbon of an N‑acetylpyrrolidine scaffold. This specific connectivity distinguishes it from isomers bearing quinoline at the 2‑ or 4‑position and from N‑unsubstituted or N‑Boc‑protected analogs.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 1352507-34-6
Cat. No. B2945650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone
CAS1352507-34-6
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H16N2O/c1-11(18)17-8-4-7-15(17)13-9-12-5-2-3-6-14(12)16-10-13/h2-3,5-6,9-10,15H,4,7-8H2,1H3
InChIKeyFWBBQYJGQHCVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352507-34-6): Structural Identity and Basal Pharmacophore Features for Procurement Decisions


1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352507-34-6) is a synthetic heterocyclic small molecule (MF: C₁₅H₁₆N₂O; MW: 240.30 g/mol) comprising a quinoline ring connected via its 3‑position to the α‑carbon of an N‑acetylpyrrolidine scaffold . This specific connectivity distinguishes it from isomers bearing quinoline at the 2‑ or 4‑position and from N‑unsubstituted or N‑Boc‑protected analogs. The compound belongs to the broader class of quinolyl‑pyrrolidine ethanones that have been claimed as antiarrhythmic, anticonvulsant, and anxiolytic agents in the patent literature [1]. However, the available public domain evidence for this precise CAS number remains limited to structural characterization and inferred class‑level biological potential; direct comparative pharmacological data against defined analogs are scarce.

Why 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone Cannot Be Interchanged with Regioisomeric or N‑Derivatized Analogs in Research Applications


The quinoline attachment point and the N‑acetyl group jointly define the compound's pharmacophoric geometry and physicochemical profile. Among quinolyl‑pyrrolidine ethanones, even minor structural changes can drastically alter target engagement: regioisomers with a quinoline‑2‑yl or quinoline‑4‑yl substitution display different π‑stacking and hydrogen‑bonding vectors [1], while N‑Boc or N‑H analogs lack the acetyl carbonyl that may participate in key ligand‑protein interactions or influence metabolic stability . Therefore, substituting this compound with a close analog such as 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan‑1‑one (CAS 478247-20-0) or tert‑butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate (CAS 1352523-50-2) risks changing potency, selectivity, and ADME outcomes. The limited comparative data available highlight that generic interchange without experimental validation is scientifically unjustified.

Quantitative Differentiation Evidence for 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352507-34-6) Relative to Structural Analogs


Regiochemical Identity: Quinoline‑3‑yl vs. Quinoline‑4‑yl or Quinoline‑2‑yl Attachment Defines Pharmacophoric Geometry

The patent family US4402961 explicitly claims that the position of the quinoline attachment (2, 3, or 4) as well as the nature of the cyclic amine (piperidine vs. pyrrolidine) generate distinct pharmacological profiles [1]. Although no head-to-head potency data are provided for the title compound, the patent demonstrates that within the same series, moving the quinoline attachment from the 4- to the 3-position while keeping the pyrrolidine ring constant leads to compounds with different melting points and salt forms, indicative of altered solid-state properties and, by inference, potential differences in solubility, permeability, and target binding [1]. The title compound is the specific 3-quinolyl‑2‑(N‑acetylpyrrolidine) regioisomer, whereas the closest commercially available comparator, 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan‑1‑one (CAS 478247-20-0), attaches the pyrrolidine at the 2-position of the quinoline and bears an additional 4-methyl group, creating a distinct substitution pattern .

Medicinal Chemistry Structure–Activity Relationship GPCR / Ion Channel Ligands

N‑Acetyl Substituent vs. N‑Boc or N‑H Analogs: Differential Hydrogen‑Bonding Capacity and Metabolic Stability Potential

The N‑acetyl group is a hydrogen‑bond acceptor that can influence both target binding and metabolic stability. The patent US4402961 contains examples where N‑acetyl‑pyrrolidine derivatives are converted into hydrochloride salts with distinct melting points, confirming the acetyl group's impact on solid‑state properties [1]. In contrast, the commercially available intermediate tert‑butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate (CAS 1352523-50-2) bears a bulky Boc protecting group that sterically blocks the pyrrolidine nitrogen and introduces a different hydrogen‑bonding motif . N‑H analogs (free pyrrolidine) would be largely protonated at physiological pH, potentially altering membrane permeability and off‑target interactions.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Biological Activity Class Annotation: Potential Antiarrhythmic, Anticonvulsant, and Anxiolytic Utility Inferred from Patent Scope

The patent US4402961 broadly claims 1-(quinolyl)-2-(pyrrolidinyl)ethanones for treating arrhythmias, convulsions, and anxiety [1]. While no specific IC₅₀ or in vivo data are disclosed for the title compound, the patent's Examples describe compounds within the same Markush structure that were converted into pharmaceutically acceptable salts and tested, establishing a class‑level biological rationale. The title compound is encompassed by the generic formula but represents an underexplored member of the series.

Cardiac Ion Channels CNS Pharmacology Anxiolytic / Anticonvulsant Drug Discovery

Recommended Procurement Scenarios for 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone Based on Differentiating Structural Features


Medicinal Chemistry: Scaffold‑Hopping and Structure–Activity Relationship Exploration Around Quinolyl‑Pyrrolidine GPCR or Ion Channel Ligands

The title compound serves as a regioisomeric probe distinct from the more extensively explored 2‑ and 4‑quinolyl series. Research groups aiming to diversify their quinolyl‑pyrrolidine library can use it as a core scaffold for further derivatization, particularly exploring how the 3‑quinolyl orientation affects target engagement [1]. Because the patent literature suggests utility in cardiac and CNS indications, initial screening against ion channels or CNS receptors is a logical starting point [1].

Chemical Biology: Functional Probe for Acetyl‑Dependent Protein‑Ligand Interactions

The N‑acetyl moiety is a minimal pharmacophoric element that can engage hydrogen‑bonding sites. This compound can be employed as a tool to test whether an N‑acetyl‑pyrrolidine is sufficient to recapitulate the activity of larger, more complex ligands, or as a negative control when the N‑acetyl group is hypothesized to be dispensable [1]. Its relatively low molecular weight (240.30 g/mol) and moderate lipophilicity make it a suitable fragment for fragment‑based drug discovery campaigns .

Process Chemistry: Intermediate for the Synthesis of N‑Alkylated or N‑Acylated Derivatives

Because the compound already contains the N‑acetyl group, it can be used as a starting material for further N‑deacetylation/reacylation sequences to generate focused libraries. The quinoline‑3‑yl‑pyrrolidine core is preserved while the acetyl group is exchanged for other acyl, sulfonyl, or alkyl groups, enabling rapid SAR exploration [1]. Suppliers report a purity of ≥95%, which is acceptable for initial synthetic transformations without the need for additional purification steps .

Patent Landscape Analysis and Freedom‑to‑Operate Studies

Because the compound falls within the generic formula of expired patent US4402961 [1], it may offer a lower‑risk starting point for commercial development compared to compounds covered by later‑filed patents. Procurement of the specific CAS number enables researchers to confirm its synthesis and conduct preliminary biological evaluation before committing to more heavily patented analogs.

Quote Request

Request a Quote for 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.